molecular formula C11H5ClF2N4 B2807308 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 919735-36-7

4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2807308
CAS No.: 919735-36-7
M. Wt: 266.64
InChI Key: OWGIFMIIHCCNSE-UHFFFAOYSA-N
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Description

“4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases .


Synthesis Analysis

The synthesis of this compound involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines which are key structural fragments of antiviral agents . In both techniques, conventional and green conditions, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo [3,4- d ]pyrimidin derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement represents the isomerization of heterocycles .


Chemical Reactions Analysis

The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .


Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR (KBr, cm −1) values are: υ (cm −1) 3137 (NH), 1676 (C=O), 1609 (C=N) .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolopyrimidine Derivatives

Pyrazolopyrimidine scaffolds, closely related to 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, have been extensively explored for their broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies of these compounds provide a fertile ground for the development of new drug-like candidates, highlighting the scaffold's versatility and potential in drug discovery (Cherukupalli et al., 2017).

Hybrid Catalysts in Heterocyclic Synthesis

The synthesis of pyranopyrimidine derivatives, which share structural similarities with the compound , has been revolutionized by the use of hybrid catalysts. These catalysts have facilitated the development of complex molecular frameworks, underscoring the significance of innovative synthetic strategies in creating compounds with enhanced bioavailability and broader synthetic applications (Parmar et al., 2023).

Kinase Inhibitors and Pyrazolopyridine Derivatives

Pyrazolopyridine derivatives, akin to this compound, have shown versatility as kinase inhibitors, with the ability to bind to multiple kinase targets through different modes. Their structural adaptability allows them to form crucial interactions within the kinase pocket, offering insights into the design of selective and potent kinase inhibitors (Wenglowsky, 2013).

Medicinal Attributes of Pyrazolopyrimidines

The extensive investigation into the medicinal attributes of pyrazolopyrimidines has illuminated their significant role in addressing various disease conditions. Through diverse biochemical and biophysical studies, these compounds have demonstrated potential therapeutic significance in the central nervous system, cardiovascular system, cancer, and inflammation, showcasing the depth of research dedicated to harnessing their medicinal potential (Chauhan & Kumar, 2013).

Regio-Orientation in Pyrazolopyrimidines

The study of regio-orientation in the synthesis of pyrazolopyrimidines reveals the complexity and challenges in achieving specific substituent patterns on the pyrimidine ring. This research underscores the importance of understanding the nuanced reactivity of aminopyrazoles with electrophilic reagents, providing valuable insights for the synthesis of regioselectively substituted pyrazolopyrimidines (Mohamed & Mahmoud, 2019).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiviral and anticancer properties, suggesting that they may interact with viral proteins or cancer cell pathways.

Mode of Action

It’s known that pyrimidine derivatives can undergo a dimroth rearrangement , which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of structurally diverse compounds , potentially allowing for a wide range of interactions with biological targets.

Biochemical Pathways

Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein , suggesting that they may influence apoptosis pathways in cancer cells .

Pharmacokinetics

The compound’s reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions , may influence its pharmacokinetic properties.

Result of Action

For example, certain pyrrolo[2,3-d]pyrimidine derivatives were found to cause cell cycle arrest at the G1/S phase in MCF7 cells and induce apoptotic death of MCF7 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area, away from heat sources and oxidants, is essential .

Biochemical Analysis

Biochemical Properties

The compound 4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions. It interacts with enzymes such as ketoreductase ChKRED20 from Chryseobacterium sp. CA49, which catalyzes the reduction of the ketone precursor .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it is involved in the activation of the ketoreductase enzyme, leading to changes in gene expression .

Properties

IUPAC Name

4-chloro-1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N4/c12-10-7-4-17-18(11(7)16-5-15-10)6-1-2-8(13)9(14)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGIFMIIHCCNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C(=NC=N3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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